7-Nitrophthalazin-1(2H)-one is a nitrogen-containing heterocyclic compound belonging to the phthalazinone class. This compound is characterized by a nitro group at the 7-position of the phthalazinone structure, which is a bicyclic system comprising a benzene ring fused to a pyrazine ring. The presence of the nitro group significantly influences the compound's chemical properties and biological activities.
7-Nitrophthalazin-1(2H)-one can be synthesized from various precursors, including nitrophthalic acid derivatives and hydrazines. It falls under the classification of phthalazinones, which are known for their diverse pharmacological properties, including anti-inflammatory and anti-tubercular activities. The compound has been studied for its potential applications in medicinal chemistry, particularly as an inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair mechanisms .
The synthesis of 7-nitrophthalazin-1(2H)-one typically involves several key steps:
7-Nitrophthalazin-1(2H)-one features a bicyclic structure with the following characteristics:
The structure includes a nitro group (-NO) attached to the phthalazinone ring system, influencing its reactivity and biological activity.
7-Nitrophthalazin-1(2H)-one can participate in various chemical reactions due to its electrophilic nature:
These reactions are crucial for modifying the compound for specific applications in drug design .
The mechanism of action of 7-nitrophthalazin-1(2H)-one primarily revolves around its role as an inhibitor of PARP-1. Upon binding to PARP-1, it interferes with the enzyme's ability to catalyze poly(ADP-ribosyl)ation, a post-translational modification essential for DNA repair processes. This inhibition leads to increased sensitivity of cancer cells to DNA-damaging agents, making it a potential candidate for combination therapies in oncology .
7-Nitrophthalazin-1(2H)-one exhibits several notable physical and chemical properties:
These properties are critical for its handling in laboratory settings and potential formulation into pharmaceutical products .
7-Nitrophthalazin-1(2H)-one has several scientific applications:
The ongoing research into this compound highlights its significance in medicinal chemistry and therapeutic development .
7-Nitrophthalazin-1(2H)-one (CAS: 89898-94-2) represents a strategically nitro-functionalized bicyclic heterocycle that has emerged as a structurally distinctive scaffold in modern pharmaceutical research. Characterized by the molecular formula C8H5N3O3 and a molecular weight of 191.15 g/mol, this compound belongs to the phthalazinone family—a class of nitrogen-bridged heterocycles increasingly investigated for their diverse bioactivity profiles [1]. Its core structure integrates a lactam moiety (-NH-CO-) and an aromatic nitro group (-NO2) at the C7 position, creating an electron-deficient system with significant potential for molecular interactions. As synthetic methodologies advance, this compound has transitioned from a chemical curiosity to a valuable intermediate in the rational design of bioactive molecules targeting inflammation, oncology, and metabolic disorders, positioning it at the intersection of synthetic chemistry and drug discovery innovation.
Table 1: Fundamental Chemical Identifiers of 7-Nitrophthalazin-1(2H)-one
| Property | Value |
|---|---|
| CAS Registry Number | 89898-94-2 |
| IUPAC Name | 7-nitrophthalazin-1(2H)-one |
| Molecular Formula | C8H5N3O3 |
| Molecular Weight | 191.15 g/mol |
| Canonical SMILES | [O-]N+C1=CC2=C(C=NNC2=O)C=C1 |
| InChI Key | OOKJRZYVWWMGFI-UHFFFAOYSA-N |
CAS No.: 31373-65-6
CAS No.: 110075-07-5
CAS No.: 154933-56-9
CAS No.:
CAS No.: 68609-92-7